molecular formula C10H11FO B8267741 (E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene

(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene

Cat. No.: B8267741
M. Wt: 166.19 g/mol
InChI Key: ZFJWVSVZBZPQNS-VOTSOKGWSA-N
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Description

(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene is an organic compound with the molecular formula C10H11FO It is a derivative of benzene, featuring a fluorine atom, a methoxyvinyl group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between a suitable aldehyde and a methoxymethyl triphenylphosphonium ylide can yield the desired (E)-alkene .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Wittig reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the methoxyvinyl group to a single bond, forming a saturated compound.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated compounds.

    Substitution: Formation of compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene exerts its effects involves interactions with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The methoxyvinyl group can undergo various chemical transformations, contributing to the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-3-(2-methoxyvinyl)benzene: Lacks the methyl group, resulting in different chemical properties.

    1-Fluoro-2-methyl-3-(2-methoxyvinyl)benzene: Similar structure but with different substitution patterns on the benzene ring.

Uniqueness

(E)-1-Fluoro-3-(2-methoxyvinyl)-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxyvinyl group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-fluoro-3-[(E)-2-methoxyethenyl]-2-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8-9(6-7-12-2)4-3-5-10(8)11/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJWVSVZBZPQNS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C=COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1F)/C=C/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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